(1R,2R)-1-(4-Bromophenyl)-3-methylbutane-1,2-diamine dihydrochloride
Description
(1R,2R)-1-(4-Bromophenyl)-3-methylbutane-1,2-diamine dihydrochloride is a chiral diamine derivative characterized by a brominated aromatic ring, a branched aliphatic chain, and two amine groups. The stereochemistry (R,R configuration) and the presence of the 4-bromophenyl group contribute to its unique physicochemical properties, including solubility, stability, and receptor-binding affinity. Its applications span medicinal chemistry, where it serves as a precursor for bioactive molecules, and materials science, where its stereochemical rigidity may aid in chiral catalyst design.
Properties
Molecular Formula |
C11H19BrCl2N2 |
|---|---|
Molecular Weight |
330.09 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-methylbutane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C11H17BrN2.2ClH/c1-7(2)10(13)11(14)8-3-5-9(12)6-4-8;;/h3-7,10-11H,13-14H2,1-2H3;2*1H |
InChI Key |
OUNOVMBSLZDDTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C1=CC=C(C=C1)Br)N)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-(4-Bromophenyl)-3-methylbutane-1,2-diamine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the bromophenyl precursor.
Formation of Diamine: The bromophenyl compound undergoes a series of reactions to introduce the diamine functionality. This often involves the use of reagents such as ammonia or primary amines under controlled conditions.
Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to obtain the desired (1R,2R) enantiomer.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base into its dihydrochloride salt form, typically using hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-(4-Bromophenyl)-3-methylbutane-1,2-diamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The diamine group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromophenyl group can be reduced to a phenyl group under specific conditions.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Conversion to phenyl derivatives.
Substitution: Introduction of azide or thiol groups.
Scientific Research Applications
(1R,2R)-1-(4-Bromophenyl)-3-methylbutane-1,2-diamine dihydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its role in the development of pharmaceutical agents, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2R)-1-(4-Bromophenyl)-3-methylbutane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets. The diamine group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the bromophenyl group can participate in π-π interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness emerges when compared to analogs with variations in substituents, chain length, or stereochemistry. Below is a detailed analysis:
Halogen-Substituted Analogs
| Compound Name | Structural Differences | Key Properties |
|---|---|---|
| (1R)-1-(4-Fluorophenyl)ethane-1,2-diamine dihydrochloride | Fluorine instead of bromine; shorter ethane chain | Smaller halogen atom reduces steric bulk and electron-withdrawing effects, potentially lowering receptor-binding affinity compared to bromine. Exhibits distinct neuroprotective and enzyme-modulating activities . |
| N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride | Bromophenyl group attached to a propanamine chain; lacks diamine functionality | Branched aliphatic chain enhances lipophilicity, favoring blood-brain barrier penetration. The absence of a second amine limits its utility in chelation or coordination chemistry . |
Chain Length and Branching Variations
Functional Group Modifications
Key Research Findings and Unique Advantages
- Stereochemical Influence: The (R,R) configuration confers enantioselectivity in catalysis and receptor interactions, a feature absent in non-chiral analogs like N,N-dimethyl-4-bromobenzylamine .
- Bromine-Specific Effects : The 4-bromophenyl group enhances binding to aromatic-rich enzyme pockets (e.g., cytochrome P450 isoforms), as observed in halogenated analogs .
- Methyl Branching : The 3-methyl group in the butane chain improves metabolic stability compared to linear-chain derivatives, reducing susceptibility to oxidative degradation .
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